molecular formula C16H19D6NO2 B602748 rac-O-Desmethyl Venlafaxine-D6 CAS No. 1062605-69-9

rac-O-Desmethyl Venlafaxine-D6

Cat. No. B602748
CAS RN: 1062605-69-9
M. Wt: 269.41
InChI Key:
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Description

Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant .


Synthesis Analysis

The synthesis of rac-O-Desmethyl Venlafaxine-D6 involves the use of venlafaxine-D6 hydrochloride (VEN-D6) of 99.46 atom% D-isotropic enrichment and 99.68% purity .


Molecular Structure Analysis

The molecular formula of rac-O-Desmethyl Venlafaxine-D6 is C16H19D6NO2 . The molecular weight is 269.41 .


Chemical Reactions Analysis

The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O‐desmethylvenlafaxine (ODV) in rabbit plasma .


Physical And Chemical Properties Analysis

Rac-O-Desmethyl Venlafaxine-D6 is a white solid .

Scientific Research Applications

Preclinical Pharmacokinetic Studies

The compound is used in preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase . These studies provide preliminary evidence and a near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans . This helps in tailoring the dosage form according to the expected and requisite clinical behavior .

Extended-Release Solid Oral Dosage Forms

The compound is used in the development of extended-release (ER) solid oral dosage forms of venlafaxine (VEN) in New Zealand White rabbits . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .

Treatment of Depression Disorders

Venlafaxine (VEN), which belongs to the pharmacological class of serotonin noradrenaline reuptake inhibitors (SNRIs) is a relatively new and structurally novel antidepressant drug . It is currently a highly prescribed and one of the most effective drugs with fewer unwanted side effects used in the treatment of depression disorders .

Joint Population Pharmacokinetic Modeling

The compound is used in joint population pharmacokinetic (PPK) modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication . This model may contribute to precision medication in clinical practice .

5. Evaluation of Morbidity and Concomitant Medication The compound is used to evaluate the impact of morbidity and concomitant medication on the clearance of VEN and ODV . This may account for some of the variations in exposure .

6. Synthesis Process Optimization and Quality Standard Improvement The compound is used in the synthesis process optimization and quality standard improvement of O-desmethylvenlafaxine succinate .

Safety and Hazards

During a fire, toxic gases may be generated by thermal decomposition or combustion . It is recommended to wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear .

Future Directions

The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .

Mechanism of Action

Target of Action

rac-O-Desmethyl Venlafaxine-D6, also known as D,L-O-DESMETHYLVENLAFAXINE-D6 or 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, is a labelled analogue of O-Desmethyl Venlafaxine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation .

Mode of Action

The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, leading to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate the post-synaptic receptors, leading to various downstream effects. These effects include the modulation of mood, cognition, and pain perception . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of rac-O-Desmethyl Venlafaxine-D6 involves its absorption, distribution, metabolism, and elimination (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily by cytochrome P450 enzymes and is eliminated through the kidneys . The compound’s ADME properties can impact its bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by rac-O-Desmethyl Venlafaxine-D6 can lead to an improvement in the symptoms of depression . The compound’s action on these neurotransmitters can modulate mood and alleviate depressive symptoms .

properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345329
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethylvenlafaxine-d6

CAS RN

1062605-69-9
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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